Benzenesulfonic acid, pentafluoro-, 3-oxo-3H-phenoxazin-7-yl ester
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Overview
Description
Benzenesulfonic acid, pentafluoro-, 3-oxo-3H-phenoxazin-7-yl ester: is a complex organic compound with the molecular formula C18H6F5NO5S This compound is characterized by the presence of a benzenesulfonic acid group, a pentafluoro substituent, and a phenoxazinyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, pentafluoro-, 3-oxo-3H-phenoxazin-7-yl ester typically involves multiple steps One common method includes the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acidThe final step involves esterification with 3-oxo-3H-phenoxazin-7-ol under acidic or basic conditions to form the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonic acid, pentafluoro-, 3-oxo-3H-phenoxazin-7-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted aromatic compounds and esters.
Scientific Research Applications
Chemistry: In chemistry, benzenesulfonic acid, pentafluoro-, 3-oxo-3H-phenoxazin-7-yl ester is used as a reagent in organic synthesis.
Biology and Medicine: It can be used in the development of pharmaceuticals and as a probe in biochemical assays .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of benzenesulfonic acid, pentafluoro-, 3-oxo-3H-phenoxazin-7-yl ester involves its interaction with molecular targets through its sulfonic acid and ester groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules. The pentafluoro group enhances the compound’s reactivity and stability, allowing it to participate in various chemical and biological processes .
Comparison with Similar Compounds
Benzenesulfonic acid: A simpler analog without the pentafluoro and phenoxazinyl ester groups.
Pentafluorobenzenesulfonic acid: Contains the pentafluoro group but lacks the phenoxazinyl ester group.
Phenoxazin-7-yl esters: Compounds with the phenoxazinyl ester group but without the sulfonic acid and pentafluoro groups.
Uniqueness: Benzenesulfonic acid, pentafluoro-, 3-oxo-3H-phenoxazin-7-yl ester is unique due to the combination of its functional groups. The presence of the pentafluoro group enhances its reactivity and stability, while the phenoxazinyl ester group provides additional sites for chemical interactions. This combination makes it a versatile compound with diverse applications in scientific research and industry .
Properties
CAS No. |
827018-00-8 |
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Molecular Formula |
C18H6F5NO5S |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
(7-oxophenoxazin-3-yl) 2,3,4,5,6-pentafluorobenzenesulfonate |
InChI |
InChI=1S/C18H6F5NO5S/c19-13-14(20)16(22)18(17(23)15(13)21)30(26,27)29-8-2-4-10-12(6-8)28-11-5-7(25)1-3-9(11)24-10/h1-6H |
InChI Key |
GWUJGDIEFYCOEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)OC4=CC(=O)C=CC4=N2 |
Origin of Product |
United States |
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